
4-(2-Methylquinazolin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Methylquinazolin-4-yl)morpholine” is a chemical compound . It is often used in laboratory settings .
Synthesis Analysis
The synthesis of morpholines, which includes “this compound”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .Molecular Structure Analysis
The molecular formula of “this compound” is C13H15N3O . The molecular weight is 229.28 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C13H15N3O), molecular weight (229.28), and its use in laboratory settings .Aplicaciones Científicas De Investigación
Anticancer Properties
- Antitumor Activity : 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound related to 4-(2-Methylquinazolin-4-yl)morpholine, exhibited potent antiproliferative activity in the NIH-NCI 60 human tumor cell line panel and inhibited tumor growth in mice. It also disrupted tumor vasculature, induced apoptosis, and showed suitable balance between solubility and lipophilicity, making it a promising anticancer lead (Cui et al., 2017).
Antimicrobial and Antifungal Effects
- Antimicrobial Screening : New isoxazole derivatives incorporating 6, 8-dibromo-2-methylquinazolin-4-one moiety, which is structurally similar to this compound, showed promising antibacterial and antifungal activities. The chemical structures of these compounds were confirmed by spectral data (Savaliya, 2022).
- Antifungal Drug Development : A study evaluated the mutagenic effects of a compound related to this compound, with the prospect of further development into new dosage forms for treating fungal skin pathologies. This compound demonstrated effectiveness against Ehrlich’s carcinoma and C-37 sarcoma, without mutagenic effects at the doses used (Bushuieva et al., 2022).
Synthesis and Chemical Properties
- Synthesis of Related Compounds : A novel synthesis method for benzimidazoles containing the morpholine skeleton, structurally related to this compound, was developed. These compounds showed significant antioxidant activities and inhibited α-glucosidase more effectively than the standard drug acarbose (Özil et al., 2018).
- Reactivity Study : A reactivity study on Morpholine-1-carbothioic acid(2-phenyl-3H-quinazolin-4-ylidene) amide, a compound related to this compound, explored its reactions with electrophiles and nucleophiles, providing insights into potential chemical applications and synthesis pathways (Fathalla et al., 2002).
Miscellaneous Applications
- Antihypoxic Activity : A compound featuring the morpholine moiety showed high antihypoxic effects, suggesting its potential as an antioxidant for pharmacological testing (Ukrainets et al., 2014).
- Antiviral Study : Derivatives of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine were synthesized and showed significant antiviral activity against an avian paramyxo virus, with one derivative being notably more effective than the commercial antiviral drug Ribavirin (Selvakumar et al., 2018).
Safety and Hazards
Direcciones Futuras
Recent progress in the synthesis of morpholines suggests that there is ongoing research in this area . Furthermore, the development of new green processes for the synthesis of quinazolin-4 (3H)-ones, which includes “4-(2-Methylquinazolin-4-yl)morpholine”, indicates potential future directions in this field .
Propiedades
IUPAC Name |
4-(2-methylquinazolin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-14-12-5-3-2-4-11(12)13(15-10)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXURFJKRRDOICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

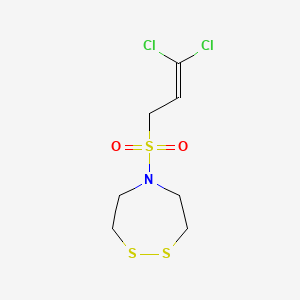
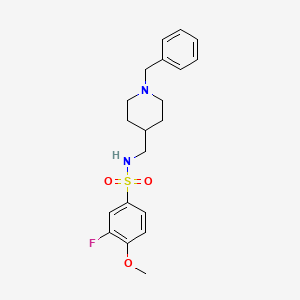

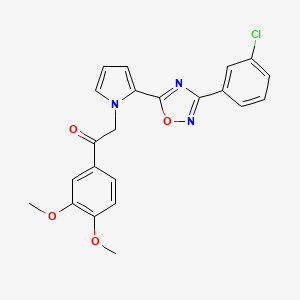


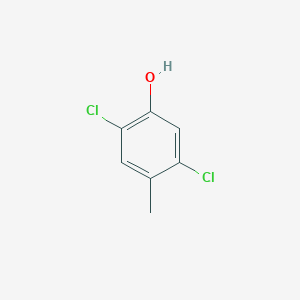
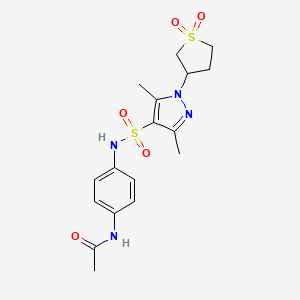
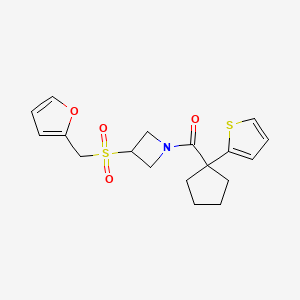
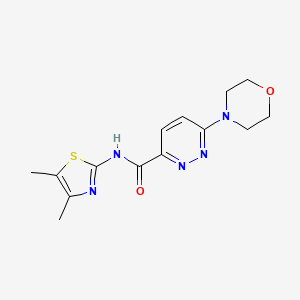
![[4-(2-fluorophenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2793140.png)
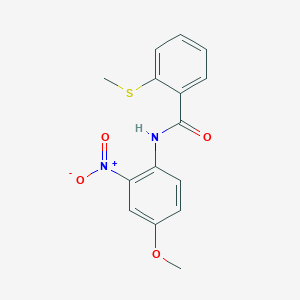
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2793144.png)
